molecular formula C17H9Cl3N2O2 B14393032 [1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate CAS No. 87848-06-4

[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate

Cat. No.: B14393032
CAS No.: 87848-06-4
M. Wt: 379.6 g/mol
InChI Key: NXVYFASPSICHJB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is a complex organic compound that features a biphenyl group attached to a trichloropyrimidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the reaction of 4-bromobiphenyl with 2,4,6-trichloropyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The biphenyl group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the biphenyl group to form different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate: shares similarities with other biphenyl derivatives and trichloropyrimidine compounds.

    Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with a carboxylic acid group.

    2,4,6-Trichloropyrimidine: A compound with a similar pyrimidine structure but without the biphenyl group.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

87848-06-4

Molecular Formula

C17H9Cl3N2O2

Molecular Weight

379.6 g/mol

IUPAC Name

(4-phenylphenyl) 2,4,6-trichloropyrimidine-5-carboxylate

InChI

InChI=1S/C17H9Cl3N2O2/c18-14-13(15(19)22-17(20)21-14)16(23)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

NXVYFASPSICHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(N=C(N=C3Cl)Cl)Cl

Origin of Product

United States

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